molecular formula C17H22N4O B3020447 N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylpropanamide CAS No. 1798035-36-5

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylpropanamide

Cat. No.: B3020447
CAS No.: 1798035-36-5
M. Wt: 298.39
InChI Key: GJNJBZKSDKVGAH-UHFFFAOYSA-N
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Description

N-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylpropanamide is a synthetic compound featuring a pyrimidine core substituted with a dimethylamino group at position 2, a methyl group at position 6, and a methylene-linked 3-phenylpropanamide moiety. The pyrimidine ring system is a common pharmacophore in medicinal chemistry, often associated with biological activity due to its ability to engage in hydrogen bonding and π-π interactions. The dimethylamino group enhances solubility, while the phenylpropanamide chain may contribute to target binding through hydrophobic or aromatic interactions.

Properties

IUPAC Name

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-11-15(20-17(19-13)21(2)3)12-18-16(22)10-9-14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNJBZKSDKVGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common method involves the reaction of 2-(dimethylamino)-6-methylpyrimidine-4-carbaldehyde with 3-phenylpropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere at room temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Observations :

  • Solubility: The dimethylamino group in the target compound improves aqueous solubility compared to halogenated analogs (e.g., 4-fluorophenyl in ) .
  • Binding Interactions: The phenylpropanamide chain may mimic natural substrates in enzyme-binding pockets, differing from phenothiazine () or thioether-linked groups (), which prioritize steric or redox interactions .
  • Stability : Thioether linkages () are prone to oxidation, whereas the methylene linker in the target compound offers greater metabolic stability .

Biological Activity

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylpropanamide is a synthetic compound belonging to the class of pyrimidine derivatives, which have demonstrated diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C17H22N4O
Molecular Weight 306.39 g/mol
CAS Number 1797620-71-3
IUPAC Name This compound

Anticancer Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines through apoptosis induction. The mechanism involves the modulation of key signaling pathways, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies show that it possesses broad-spectrum activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial action, suggesting its potential as a lead compound for developing new antibiotics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to bind to enzymes or receptors involved in critical biological processes, leading to modulation of their activity. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, which is vital for DNA replication in rapidly dividing cells.
  • Receptor Interaction : It can bind to certain receptors, potentially affecting neurotransmitter release and influencing neuropharmacological outcomes.

Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of this compound in human breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Study 2: Antimicrobial Testing

Another study assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with MIC values ranging from 8 to 32 µg/mL, demonstrating its potential as a therapeutic agent against resistant bacterial strains .

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